N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide
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Overview
Description
N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide is a synthetic organic compound belonging to the class of benzamides. It features a chromenone core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide typically involves the acylation of 4,7-dimethyl-2-oxo-2H-chromen-6-amine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature for a specific duration to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized under specific conditions to form corresponding quinones.
Reduction: The carbonyl group in the chromenone ring can be reduced to form alcohol derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzamides or chromenone derivatives.
Scientific Research Applications
N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the chromenone core.
Medicine: Studied for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide involves its interaction with specific molecular targets. The chromenone core can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the benzamide moiety can interact with various enzymes, modulating their activity and leading to biological effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the chromenone core and exhibit similar biological activities.
Benzofuran and benzoxazole derivatives: These compounds have similar structural features and are studied for their antimicrobial and anticancer properties.
Uniqueness
N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide is unique due to the specific substitution pattern on the chromenone core, which can influence its biological activity and interaction with molecular targets. The presence of both the chromenone and benzamide moieties provides a versatile scaffold for further functionalization and optimization in drug development .
Properties
IUPAC Name |
N-(4,7-dimethyl-2-oxochromen-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-9-17(20)22-16-8-12(2)15(10-14(11)16)19-18(21)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZAOMHFLBEEGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3=CC=CC=C3)C(=CC(=O)O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359034 |
Source
|
Record name | N-(4,7-DIMETHYL-2-OXO-CHROMEN-6-YL)BENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6152-81-4 |
Source
|
Record name | N-(4,7-DIMETHYL-2-OXO-CHROMEN-6-YL)BENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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